molecular formula C48H63N9O10 B10853583 Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2

Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2

Katalognummer: B10853583
Molekulargewicht: 926.1 g/mol
InChI-Schlüssel: KJQHRGYUFQCLJG-KOPATMAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 is a synthetic opioid peptide featuring non-natural amino acids, including D-configured residues (D-Nle, D-Trp) and N-methyl norleucine (NMeNle). These modifications enhance metabolic stability and modulate receptor interactions. It exhibits affinity for the mu opioid receptor (MOR) with a reported Ki of 1200 nM, indicating moderate potency compared to other MOR-targeting ligands . Notably, it is also listed in multi-target drug databases as interacting with cholecystokinin (CCK) receptors (CCKBR/CCKAR), though its activity at these receptors remains uncharacterized in the provided evidence .

Eigenschaften

Molekularformel

C48H63N9O10

Molekulargewicht

926.1 g/mol

IUPAC-Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C48H63N9O10/c1-4-6-16-36(54-44(63)34(49)23-30-19-21-32(58)22-20-30)45(64)52-28-41(59)53-39(25-31-27-51-35-17-12-11-15-33(31)35)48(67)57(3)40(18-7-5-2)47(66)56-38(26-42(60)61)46(65)55-37(43(50)62)24-29-13-9-8-10-14-29/h8-15,17,19-22,27,34,36-40,51,58H,4-7,16,18,23-26,28,49H2,1-3H3,(H2,50,62)(H,52,64)(H,53,59)(H,54,63)(H,55,65)(H,56,66)(H,60,61)/t34-,36+,37-,38-,39+,40-/m0/s1

InChI-Schlüssel

KJQHRGYUFQCLJG-KOPATMAISA-N

Isomerische SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N(C)[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Kanonische SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)C(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Workflow

The synthesis of Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 employs a solution-phase approach using Boc (tert-butyloxycarbonyl) and Bzl (benzyl) protecting groups. The protocol follows four critical stages:

  • Stepwise Chain Elongation : Initiated from the C-terminal phenylalanine ethyl ester (Phe-OEt), residues are coupled sequentially using carbodiimide-based activation.

  • Hydrazine Substitution : A hydrazine linker is introduced to facilitate bifunctional activity, replacing traditional amide bonds at strategic positions.

  • N-Methylation and D-Amino Acid Incorporation : N-Methylnorleucine (NMeNle) and D-configured residues (D-Nle, D-Trp) are integrated during chain elongation to enhance metabolic stability and receptor selectivity.

  • Global Deprotection : Final hydrogenation with palladium on carbon (Pd–C) removes benzyl and other acid-labile protecting groups.

Table 1: Key Synthetic Intermediates and Reaction Conditions

StepResidue AddedCoupling ReagentSolventTime (hr)Yield (%)
1Phe-OEtDCC/HOBtDMF2485
2D-TrpEDCI/HOAtDCM1878
3NMeNleHBTU/DIEADMF1282
4GlyDIC/Cl-HOBtTHF1088

Challenges in Incorporating D-Amino Acids and N-Methylation

The stereochemical complexity of D-Nle and D-Trp necessitates meticulous control during coupling to avoid epimerization. N-Methylation of norleucine (NMeNle) introduces steric hindrance, requiring optimized conditions:

  • Low Temperature : Reactions conducted at 0–4°C minimize side reactions.

  • Extended Activation Times : Pre-activation of NMeNle with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) for 30 minutes ensures efficient coupling.

  • Sequential Deprotection : Boc groups are removed with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), while Bzl groups remain intact until hydrogenation.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin Selection and Side-Chain Protection

While solution-phase synthesis dominates reported protocols, SPPS offers an alternative for large-scale production. Key parameters include:

  • Resin : Wang resin pre-loaded with Fmoc-Phe-amide ensures C-terminal amidation.

  • Protecting Groups : Fmoc for α-amino groups; tert-butyl (tBu) for aspartic acid side chains; trityl (Trt) for tryptophan indole rings.

Table 2: SPPS Coupling Efficiency for Challenging Residues

ResidueCoupling ReagentSolventRepetitionsPurity (%)
D-NleHATU/DIEADMF291
NMeNlePyBOP/HOAtNMP387
D-TrpCOMU/DIPEADCM:DMF289

On-Resin Cyclization and Cleavage

For analogues requiring cyclization, lactam bridges or disulfide bonds are formed on-resin before cleavage:

  • Lactamization : Activation of glutamic acid (Glu) and lysine (Lys) side chains with HATU forms a stable 21-membered ring.

  • Disulfide Formation : Air oxidation in 0.1 M ammonium bicarbonate (pH 8.5) for 48 hours yields cyclic disulphide products.

Purification and Analytical Validation

Preparative HPLC Conditions

Crude peptides are purified via reversed-phase HPLC using a C18 column and gradient elution:

  • Mobile Phase : 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Gradient : 20% B to 60% B over 45 minutes.

  • Purity : >98% confirmed by analytical HPLC.

Table 3: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight926.1 g/molHRMS (ESI+)
Retention Time (HPLC)12.8 minC18, 20–60% B in 45
Isoelectric Point (pI)4.2Computational prediction

Structural Confirmation via Mass Spectrometry and NMR

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 927.43 aligns with theoretical 926.1 g/mol.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm D-configuration via distinct coupling constants (J = 8–10 Hz for D-residues).

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Solution-Phase : Yields 60–70% for research-scale batches (<1 g) but requires extensive purification.

  • SPPS : Achieves 50–65% yield with superior scalability (>10 g) but higher reagent costs.

Analyse Chemischer Reaktionen

Reaktionstypen

Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Das Peptid kann oxidiert werden, insbesondere am Tryptophanrest.

    Reduktion: Reduktionsreaktionen können an bestimmten Stellen innerhalb des Peptids auftreten.

    Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wasserstoffperoxid oder andere Peroxide.

    Reduktionsmittel: Dithiothreitol (DTT) oder andere Thiol-basierte Reduktionsmittel.

    Substitutionsreagenzien: Spezifische Aminosäurederivate oder -analoga.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation des Tryptophanrests zur Bildung von Kynureninderivaten führen.

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation Methods

The synthesis of Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:

  • Resin Loading: The first amino acid (Tyr) is attached to the resin.
  • Deprotection: The protecting group on the N-terminus is removed to allow coupling with the next amino acid.
  • Coupling: The subsequent amino acid (D-Nle) is activated and coupled to the growing chain.
  • Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence (Gly, D-Trp, NMeNle, Asp, Phe).
  • Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Biological Research Applications

This compound has been investigated for its interactions with various biological receptors and enzymes. Key areas of research include:

  • Receptor Binding Studies: This compound has shown binding affinity for cholecystokinin receptors (CCK-1 and CCK-2), which are involved in digestive processes and appetite regulation. For example, it demonstrated high binding affinity at CCK-2 receptors with a Ki value of 1.5 nM .
  • Opioid Receptor Activity: The compound exhibits agonist properties at μ and δ opioid receptors, which are critical for pain modulation. Studies have reported IC50 values of 23 ± 10 nM at δ receptors and 210 ± 52 nM at μ receptors, indicating its potential use in pain management therapies .
  • Cellular Signaling Pathways: this compound can modulate signaling pathways by interacting with specific molecular targets, influencing physiological processes such as digestion and appetite .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Drug Development: Its ability to target specific receptors makes it a candidate for developing drugs aimed at treating conditions related to digestive disorders or pain management .
  • Peptide-based Therapeutics: The compound's structure allows it to be modified for enhanced stability and efficacy as a therapeutic agent. Research has focused on improving its pharmacokinetic properties while maintaining its biological activity .

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial contexts:

  • Diagnostic Assays: Its specificity for certain receptors enables its use in developing diagnostic tools that can identify receptor activity or disease states associated with receptor dysfunction .
  • Peptide-based Materials: The compound serves as a model peptide in studies aimed at creating peptide-based materials for sensors or drug delivery systems .

Case Studies

Case Study 1: Opioid Receptor Agonism
Research demonstrated that modifying the N-terminal residue of this compound can enhance its binding affinity at opioid receptors while maintaining activity at CCK receptors. This dual functionality suggests potential applications in developing analgesics that also modulate gastrointestinal functions .

Case Study 2: Cholecystokinin Receptor Targeting
A study explored the use of radiolabeled derivatives of this peptide for imaging CCK receptor expression in tumors. This approach highlights its utility in both therapeutic targeting and diagnostic imaging within oncology .

Wirkmechanismus

The mechanism of action of Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors on cell surfaces. Upon binding to these receptors, the peptide can trigger a cascade of intracellular signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • This compound has ~110-fold lower MOR affinity than endomorphin-1 and ~430-fold lower potency than CTOP.
  • The NMeNle substitution may reduce proteolytic degradation but could sterically hinder receptor binding, contributing to lower potency .

Structural and Functional Insights

Role of D-Amino Acids and NMeNle

  • D-Configuration : D-Trp and D-Nle enhance resistance to enzymatic cleavage, a feature shared with dermenkephalin and CTOP .

Multi-Target Potential

  • While classified under both MOR and CCK receptors, this compound’s CCK activity is unverified.

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing Tyr-D-Nle-Gly-D-Trp-NMeNle-Asp-Phe-NH2 with high purity?

  • Answer : Solid-phase peptide synthesis (SPPS) is widely recommended, using Fmoc/t-Bu chemistry for backbone protection. Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures purification. Purity should be validated via mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural stability of this peptide under physiological conditions?

  • Answer : Conduct accelerated stability studies by incubating the peptide in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4, 37°C). Monitor degradation via circular dichroism (CD) spectroscopy for secondary structure changes and LC-MS for fragmentation patterns over time. Include controls with protease inhibitors to distinguish enzymatic vs. chemical degradation .

Q. What in vitro assays are suitable for initial screening of bioactivity?

  • Answer : Use receptor-binding assays (e.g., radioligand displacement or surface plasmon resonance) targeting known GPCRs or receptors structurally related to the peptide’s sequence. Pair with functional assays (e.g., cAMP modulation or calcium flux) in cell lines expressing the target receptor. Ensure replicates (n ≥ 3) and include reference agonists/antagonists for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

  • Answer : Perform a meta-analysis of existing data, noting variables like buffer composition (e.g., divalent cation concentrations), cell membrane preparation methods, or assay temperatures. Replicate key studies under standardized conditions, using internal controls (e.g., a reference ligand with well-characterized affinity). Statistical tools like Bland-Altman plots can quantify inter-study variability .

Q. What experimental designs are recommended to study the peptide’s in vivo pharmacokinetics and tissue distribution?

  • Answer : Use radiolabeled (e.g., ³H or ¹⁴C) or fluorescently tagged peptide analogs in animal models. Conduct time-course studies with serial blood/tissue sampling, followed by LC-MS/MS quantification. Compartmental modeling (e.g., non-linear mixed-effects modeling) can estimate absorption, clearance, and tissue penetration. Address ethical requirements by obtaining institutional animal care committee approvals .

Q. How should researchers approach computational modeling of structure-activity relationships (SAR) for this peptide?

  • Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) with free-energy perturbation (FEP) calculations to predict residue-specific contributions to receptor binding. Validate models using alanine scanning mutagenesis of the peptide and in vitro binding assays. Cross-reference with X-ray crystallography/NMR data if available .

Q. What strategies mitigate batch-to-batch variability in bioactivity data?

  • Answer : Implement strict quality control (QC) protocols:

  • Synthesis : Document resin loading efficiency and coupling yields for each batch.
  • Characterization : Require identical purity thresholds (>95%) and identical MS/MS fragmentation profiles.
  • Assays : Include a reference batch in every experimental run to normalize inter-assay variability. Use ANOVA with post-hoc tests to statistically compare batch effects .

Q. How can researchers validate off-target effects in complex biological systems?

  • Answer : Employ proteome-wide approaches like affinity pulldown coupled with quantitative mass spectrometry (AP-MS) or phage display libraries. For functional screening, use high-content imaging in primary cells to assess unintended signaling pathways (e.g., ERK or NF-κB activation). Triangulate findings with siRNA knockdown of suspected off-target receptors .

Methodological Best Practices

  • Data Management : Follow FAIR principles—archive raw data (e.g., HPLC chromatograms, MS spectra) in repositories like Zenodo or PeptideAtlas. Use standardized metadata templates for experimental conditions .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting. Include ethics approval codes in all publications .
  • Conflict Resolution : Address contradictory data transparently in discussion sections, emphasizing limitations (e.g., assay sensitivity, model relevance) and proposing follow-up experiments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.